molecular formula C13H14N2O3 B14079055 N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide CAS No. 263383-38-6

N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide

Cat. No.: B14079055
CAS No.: 263383-38-6
M. Wt: 246.26 g/mol
InChI Key: XDNWUDRGAFROOP-UHFFFAOYSA-N
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Description

N-[2-[(2-Oxochromen-4-yl)amino]ethyl]acetamide is a synthetic acetamide derivative featuring a coumarin (2-oxochromene) scaffold linked via an ethylamino bridge to an acetamide group. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme-modulating activities . The coumarin moiety confers unique electronic and steric properties, influencing both reactivity and biological interactions. The compound’s structure allows for hydrogen bonding and π-π stacking, critical for target binding .

Properties

CAS No.

263383-38-6

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide

InChI

InChI=1S/C13H14N2O3/c1-9(16)14-6-7-15-11-8-13(17)18-12-5-3-2-4-10(11)12/h2-5,8,15H,6-7H2,1H3,(H,14,16)

InChI Key

XDNWUDRGAFROOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide involves the reaction of 4-hydroxycoumarin with ethylene diamine in boiling glacial acetic acid. The reaction proceeds with the simultaneous N-acetylation of the second amino group. The detailed synthetic route is as follows :

    Reactants: 4-hydroxycoumarin (1.62 g, 10 mmol) and ethylene diamine (12.0 g, 0.2 mol).

    Solvent: Glacial acetic acid (30 ml, 0.53 mol).

    Reaction Conditions: The mixture is heated at reflux for 14 hours.

    Workup: The reaction mixture is poured into 75 ml of water, and the resulting precipitate is filtered and washed with hot water. The solid is then stirred with ether, filtered, washed with ether, and dried at 90-100°C to yield the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromenone moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial activity.

Comparison with Similar Compounds

N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide (4a)

  • Structure : Replaces the coumarin ring with a 3-methoxyphenyl group.
  • Synthesis : Prepared via reductive N-alkylation with 90% yield .

Terphenyl-Based N-Acetamide Derivatives (7a–7e)

  • Structure : Feature biphenyl or terphenyl cores with halogen and alkoxy substituents (e.g., 7a: 2′-chloro-3-methoxy-biphenyl) .
  • Synthesis : Lower yields (28–48.7%) due to steric hindrance from bulky substituents .
  • Biological Relevance : Demonstrated PD-1/PD-L1 inhibitory activity, highlighting the impact of extended aromatic systems on immune modulation .

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Structure: Incorporates a morpholinone ring instead of coumarin.
  • Synthesis : Achieved 58% yield via acetylation under mild conditions .
  • Properties: Enhanced solubility due to the morpholinone oxygen, contrasting with the lipophilic coumarin in the target compound .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Coumarin Derivatives : Exhibit moderate water solubility due to the planar aromatic system, but stability under physiological conditions remains uncharacterized .
  • Terphenyl Analogues (7a–7e) : Lower solubility (hydrophobic biphenyl groups) but improved metabolic stability compared to smaller acetamides .
  • Morpholinone Derivatives: Higher polarity from the morpholinone oxygen enhances aqueous solubility (e.g., logP ~2.5) .

Spectroscopic Data

  • NMR: Coumarin protons in the target compound would resonate at δ 6.5–8.0 ppm (aromatic), while the ethylamino-acetamide chain shows signals at δ 1.9–3.5 ppm (CH₂ and CH₃) .
  • IR : Expected peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (coumarin lactone C=O) .

Receptor Binding

  • Melatonergic Ligands (e.g., Compound 15): N-(2-Anilinoethyl)acetamides show MT1/MT2 receptor binding (Ki < 100 nM), suggesting the ethylamino-acetamide motif is critical for GPCR interactions .
  • PD-1/PD-L1 Inhibitors (7a–7e): IC₅₀ values in the nanomolar range, attributed to the terphenyl core’s ability to disrupt protein-protein interactions .

Enzyme Modulation

  • Coumarin Derivatives: Known to inhibit cytochrome P450 and cholinesterases, but activity for the target compound remains speculative .

Key Research Findings and Implications

  • Structural Optimization : Substitution at the coumarin 4-position (e.g., methyl, methoxy) could enhance bioavailability, as seen in 4-methylcoumarin derivatives .
  • Synergistic Effects: Hybrid structures combining coumarin and morpholinone motifs (e.g., ) may balance solubility and target affinity.
  • Unmet Challenges: Limited data on the target compound’s pharmacokinetics and toxicity necessitate further in vivo studies.

Biological Activity

N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide, a synthetic organic compound derived from 4-hydroxycoumarin, exhibits a variety of biological activities attributed to its chromenone structure. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

  • Molecular Formula : C12H13N3O3
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : this compound

The compound features a chromenone moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various signaling pathways. These interactions can modulate enzyme activity and receptor function, leading to several biological effects:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Studies indicate that it can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial activity against several pathogens. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the strain .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)18Inhibition of proliferation

These findings suggest that this compound may serve as a promising candidate for cancer therapy .

Case Studies

  • Study on Anticancer Properties :
    A recent study investigated the effect of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism involved the activation of caspase pathways, leading to apoptosis .
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial activity against Staphylococcus aureus. The compound showed an MIC of 50 µg/mL, indicating significant potential for therapeutic use in treating bacterial infections .

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